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Compound of Interest

Compound Name: 4-Bromobenzenesulfonyl chloride

Cat. No.: B119516

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 4-(N-
allylsulfamoyl)phenylboronic acid, a key intermediate in the development of boronate affinity
chromatography materials and other applications in medicinal chemistry. The protocols outlined
are based on established synthetic routes, ensuring reproducibility and high-purity yields.

Overview

The synthesis of 4-(N-allylsulfamoyl)phenylboronic acid is a two-step process. The first step
involves the reaction of 4-bromobenzenesulfonyl chloride with allylamine to form the
intermediate, N-allyl-4-bromobenzenesulfonamide. The subsequent step is a lithium-halogen
exchange followed by borylation to yield the final product. This method is efficient and provides
the target compound with good yield and purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-(N-
allylsulfamoyl)phenylboronic acid and its intermediate.
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Experimental Protocols

Step 1: Synthesis of N-allyl-4-

bromobenzenesulfonamide

This procedure details the synthesis of the sulfonamide intermediate.

Materials:

e 4-Bromobenzenesulfonyl chloride

e Allylamine

e Triethylamine
o Acetonitrile
e Chloroform

¢ Anhydrous Magnesium Sulfate (MgSOa)

o Ethanol

e Water
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Procedure:

To a stirred solution of 4-bromobenzenesulfonyl chloride (12.8 g, 50 mmol) and 5 ml of
triethylamine in 100 ml of acetonitrile in an ice-bath, slowly add 10 ml of allylamine.[1]

Stir the mixture at room temperature for 2 hours.[1]
Evaporate the solvent under reduced pressure.[1]

Dissolve the residue in 50 ml of chloroform, wash with water, and dry over anhydrous
MgSOa.[1]

Remove the solvent under reduced pressure to afford a pale yellow solid.[1]

Recrystallize the solid compound from a mixture of ethanol and water to yield pure N-allyl-4-
bromobenzenesulfonamide as colorless crystals.[1]

Characterization Data for N-allyl-4-bromobenzenesulfonamide:

Yield: 12.4 g (90%)[1]
Melting Point: 58-60°C[1]

1H NMR (CDCls): & 7.75 (d, 2H), 7.66 (d, 2H), 5.72 (m, 1H), 5.19 (q, 2H), 5.08 (g, 2H), 3.62
(d, 2H)[1]

3C NMR (CDClIs): 6 139.8, 132.7, 132.4, 128.7, 127.6, 117.9, 45.7[1]

Step 2: Synthesis of 4-(N-allylsulfamoyl)phenylboronic
acid

This procedure describes the conversion of the intermediate to the final boronic acid product.

Materials:

N-allyl-4-bromobenzenesulfonamide

Dry Tetrahydrofuran (THF)
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e Dry Toluene

 Triisopropyl borate

e n-Butyllithium (1.6 M in hexane)
e Chloroform

 Diethyl ether

e Argon atmosphere

Procedure:

e In a dry ice-acetone bath, to a stirred solution of N-allyl-4-bromobenzenesulfonamide (11.0
g, 40 mmol) in 100 ml of a dry mixture of THF and toluene (4/1, v/v), slowly add triisopropyl
borate (48 ml, 0.20 mol) under an argon atmosphere.[1]

e The subsequent steps for the completion of the reaction to yield 4-(N-
allylsulfamoyl)phenylboronic acid involve workup and purification. The organic layer is
separated, dried over anhydrous MgSOa, and evaporated to dryness under reduced
pressure.[1]

e The residue is stirred with 30 ml of chloroform, from which a white powder precipitates. This
powder is then filtered, washed with diethyl ether, and dried to afford the final product.[1]

Characterization Data for 4-(N-allylsulfamoyl)phenylboronic acid:

e Yield: 6.8 g (70%)[1]

e Melting Point: 116-118°C[1]

e IR (KBr): 3510, 3410, 3270, 1600, 1405, 1320, 1270, 1155, 1120, 1090 cm~1[1]

e 1H NMR (DMSO-ds): & 7.75 (d, 2H), 7.66 (d, 2H), 5.75 (m, 1H), 5.19 (g, 1H), 5.12 (g, 1H),
3.62 (m, 2H)[1]

e 13C NMR (DMSO-de): 6 133.8, 133.6, 125.4, 115.8, 45.1[1]
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e pKa: 7.4 £0.1[1]

Visualizations
Synthesis Workflow

The following diagram illustrates the two-step synthesis of 4-(N-allylsulfamoyl)phenylboronic
acid.
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Caption: Reaction scheme for the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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